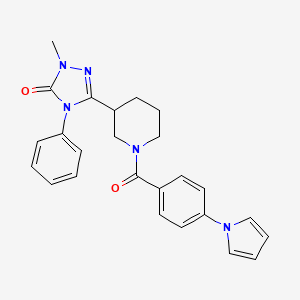
1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a related compound, “1-(methylsulfonyl)piperidin-4-amine”, has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “1-(methylsulfonyl)piperidin-4-amine”, are documented in its Safety Data Sheet .Applications De Recherche Scientifique
Pharmacological Research
1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: is extensively studied for its potential pharmacological applications. Its structure, which includes a piperidine moiety, is significant in drug design and development. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound could be explored for similar therapeutic effects.
Medicinal Chemistry
In medicinal chemistry, 1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is used as a building block for synthesizing new compounds with potential biological activities. Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles . Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.
Organic Synthesis
This compound is valuable in organic synthesis due to its complex structure, which can be used to create a variety of derivatives. It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities. Its role in multicomponent reactions and cyclization processes is particularly noteworthy .
Chemical Biology
In chemical biology, 1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is utilized to study biological processes at the molecular level. It can be used to probe the function of specific proteins or enzymes, helping to elucidate their roles in various biological pathways. This application is crucial for understanding disease mechanisms and identifying new therapeutic targets .
Material Science
The compound’s unique chemical properties make it useful in material science research. It can be incorporated into polymers or other materials to enhance their properties, such as stability, flexibility, or conductivity. This application is particularly relevant in the development of advanced materials for electronics, coatings, and other industrial applications .
Agricultural Chemistry
In agricultural chemistry, 1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop new agrochemicals that are more effective and environmentally friendly. Research in this area focuses on optimizing its activity against specific pests or weeds while minimizing its impact on non-target organisms .
Environmental Science
Environmental scientists study this compound to understand its behavior and impact in the environment. Its stability and potential for bioaccumulation are key factors in assessing its environmental risk. Research in this field aims to develop methods for detecting and mitigating its presence in soil, water, and air .
Toxicology
Toxicological studies of 1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are essential to determine its safety for various applications. Researchers investigate its toxicity profile, including its effects on different organs and systems, to ensure that it can be used safely in pharmaceuticals, agriculture, and other fields. These studies help establish safe exposure limits and guidelines for its use .
Safety and Hazards
Propriétés
IUPAC Name |
1-cycloheptyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-22(20,21)18-10-8-13(9-11-18)12-16-15(19)17-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESHURZEPALHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)





![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)


